molecular formula C22H14N6Na2O9S2 B12402813 disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate

disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate

Cat. No.: B12402813
M. Wt: 616.5 g/mol
InChI Key: AOMZHDJXSYHPKS-UHFFFAOYSA-L
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Description

Disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly referred to as Acid Black 1 and is widely used as a dye in various industries . The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-nitroaniline to form the corresponding diazonium salt. This intermediate is then coupled with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid under controlled pH conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reaction time is maintained. The use of continuous flow reactors is common to ensure consistent quality and yield. The final product is isolated through filtration, followed by drying and purification steps .

Chemical Reactions Analysis

Types of Reactions

Disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and pH indicator. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in color and other properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its specific combination of azo groups and sulfonate functionalities, which impart distinct color properties and reactivity. Its ability to undergo multiple types of chemical reactions makes it versatile for various applications .

Properties

Molecular Formula

C22H14N6Na2O9S2

Molecular Weight

616.5 g/mol

IUPAC Name

disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

AOMZHDJXSYHPKS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na+].[Na+]

Origin of Product

United States

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